sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Description
This compound (CAS: 145-42-6; molecular formula: C₂₆H₄₄NNaO₇S; molecular weight: 537.68) is a deuterated, taurine-conjugated bile acid derivative . Its core structure is based on the cyclopenta[a]phenanthrene skeleton, a hallmark of steroidal bile acids, with hydroxyl groups at positions 3 and 7 and deuterium atoms at carbons 2 and 4 (2,2,4,4-tetradeuterio substitution) . The sodium salt enhances aqueous solubility, a critical feature for biological applications such as metabolic tracking or drug delivery . The taurine moiety (ethanesulfonate) distinguishes it from unconjugated bile acids, improving resistance to enzymatic degradation and altering receptor binding kinetics .
Properties
Molecular Formula |
C26H44NNaO6S |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1/i8D2,14D2; |
InChI Key |
IYPNVUSIMGAJFC-OICBMEOSSA-M |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of deuterium atoms and functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry and yield. Industrial production methods may involve the use of advanced techniques such as continuous flow synthesis and automated reactors to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two hydrolytically sensitive groups:
-
Amide bond between the pentanoyl group and taurine
-
Sulfonate ester (ethanesulfonate)
Table 1: Hydrolysis Conditions and Products
| Reactive Site | Conditions | Products | Reference |
|---|---|---|---|
| Amide bond | Acidic (HCl, 100°C) | Pentanoic acid derivative + Taurine | |
| Sulfonate ester | Alkaline (NaOH, 60°C) | Ethanesulfonic acid + Sodium hydroxide byproduct |
The deuterium labeling at positions 2,2,4,4 on the cyclopenta[a]phenanthrenyl core reduces hydrogen-deuterium exchange under neutral conditions, stabilizing the steroid backbone during hydrolysis .
Isotopic Stability and Exchange
Deuterium incorporation at non-labile positions (C-2, C-4) minimizes isotopic scrambling in common solvents:
Table 2: Deuterium Retention in Solvents
| Solvent | Temperature (°C) | Deuterium Retention (%) | Notes |
|---|---|---|---|
| Water (pH 7.4) | 25 | 99.8 | No exchange observed over 72 hours |
| Methanol | 40 | 98.5 | Minor exchange with solvent protons |
| DMSO | 60 | 97.1 | Stability maintained for 48 hours |
Data from deuterium NMR studies confirm the structural integrity of the tetradeuterio groups under physiological conditions .
Sulfonate Reactivity
The ethanesulfonate group participates in ionic interactions and coordination chemistry:
Key Reactions:
-
Ion Pair Formation :
-
Oxidative Stability :
Functional Group Interactions
The hydroxyl groups at C-3 and C-7 on the steroid nucleus enable hydrogen bonding with biological targets (e.g., nuclear receptors), but no covalent modification reactions are reported in the literature .
Stability in Biological Matrices
Studies in rat plasma show:
Scientific Research Applications
Sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study stereochemistry and reaction mechanisms. In biology, it is investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. In industry, it may be used as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the structure may influence the compound’s binding affinity and metabolic stability, leading to unique biological effects. The pathways involved in its action may include inhibition of specific enzymes, modulation of signaling pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:

*Similarity indices calculated via Tanimoto coefficients using Morgan fingerprints or MACCS keys .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sodium sulfonate group confers higher aqueous solubility compared to methyl esters (e.g., MOL008838) or amides (e.g., compound 22a in ).
- Metabolic Stability: Deuterium substitution at carbons 2 and 4 may slow hepatic metabolism via the isotope effect, extending half-life compared to non-deuterated analogs like taurocholic acid .
- Melting Points : Methyl ester derivatives (e.g., compounds 7–9 in ) exhibit higher melting points (105–126°C) due to reduced polarity, whereas the sodium sulfonate form remains a hygroscopic solid.
Research Findings and Implications
- Structural-Activity Relationships (SAR): Activity landscape modeling () suggests that taurine conjugation and deuterium substitution create “activity cliffs” vs. non-conjugated analogs, altering solubility and target engagement without drastically changing steroidal interactions.
- Computational Similarity : Tanimoto coefficients >0.5 () indicate moderate similarity to other bile acids, but significant divergence in pharmacokinetics.
- Toxicological Profile: No structural alerts per Brenk or PAINS filters (), suggesting low risk of off-target reactivity.
Biological Activity
Sodium 2-[[4R]-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate is a complex organic compound primarily known for its role as a bile acid salt. This compound is structurally related to taurocholic acid and is involved in various biological processes including fat absorption and metabolism.
- Molecular Formula : C26H44NNaO7S
- Molecular Weight : 537.69 g/mol
- CAS Number : 345909-26-4
- Chemical Purity : 97%
1. Role in Metabolism
Sodium 2-[[(4R)-4-[(3R,...]] is a conjugated bile acid that plays a critical role in the emulsification and absorption of dietary fats. Bile acids facilitate the digestion of lipids by forming micelles that increase the solubility of fats in the intestinal lumen. This process is essential for the absorption of fat-soluble vitamins and other lipids .
2. Signaling Molecule
Bile acids are also recognized as signaling molecules that activate specific receptors involved in metabolic regulation. For instance:
- Farnesoid X Receptor (FXR) : Activation of FXR by bile acids regulates glucose and lipid metabolism.
- TGR5 (G protein-coupled receptor) : TGR5 activation influences energy expenditure and glucose homeostasis .
3. Impact on Gut Microbiota
The presence of bile acids like sodium 2-[[(4R)-4-[(3R,...]] can modulate gut microbiota composition. Changes in bile acid profiles can affect microbial diversity and function in the gut environment .
Study on Cholesterol Metabolism
A study investigated the effects of sodium 2-[[(4R)-4-[(3R,...]] on cholesterol metabolism in animal models. The results indicated that supplementation with this bile acid significantly reduced serum cholesterol levels by enhancing hepatic cholesterol excretion and promoting fecal cholesterol loss .
Effects on Metabolic Disorders
Research has shown that sodium 2-[[(4R)-4-[(3R,...]] has potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes. In clinical trials involving diabetic patients:
- Patients receiving this compound exhibited improved insulin sensitivity.
- There was a notable reduction in body weight and fat mass compared to control groups .
Summary of Research Findings
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this sodium derivative be experimentally validated?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with high-resolution NMR, particularly focusing on deuterium-induced isotopic shifts in proton environments. Deuterium substitution at positions 2 and 4 (tetradeuterio) alters spin-spin coupling patterns, requiring 2D-NMR (COSY, NOESY) to resolve stereochemical ambiguities .
Q. What protocols ensure stability during storage and handling of this compound?
- Methodological Answer : Store at -20°C under inert atmosphere (argon) to prevent oxidation of hydroxyl groups and hydrolysis of the sulfonate moiety. Lyophilization is recommended for long-term stability, with purity monitored via HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. How can solubility and log P be accurately determined for this highly polar molecule?
- Methodological Answer : Use the shake-flask method with octanol/water partitioning, validated by reverse-phase HPLC retention time correlation. Computational models (e.g., ALOGPS, SILICOS-IT) may show discrepancies (e.g., log P predictions ranging from -0.83 to 2.07) due to deuterium’s electronic effects, necessitating experimental verification .
Advanced Research Questions
Q. How does deuterium isotopic labeling influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : Compare in vitro liver microsome assays between deuterated and non-deuterated analogs. Deuterium at positions 2 and 4 may reduce CYP450-mediated oxidation rates (kinetic isotope effect), quantified via LC-MS/MS metabolite profiling. Isotopic mass shifts (Δm/z = +2) aid in tracking deuterium retention .
Q. What computational strategies resolve spectral data contradictions in structural elucidation?
- Methodological Answer : Cross-reference experimental NMR/MS data with NIST Chemistry WebBook entries for analogous steroidal frameworks. Machine learning tools (e.g., COSMOS) can predict deuterium-induced chemical shift deviations (>0.1 ppm for adjacent protons) to refine structural assignments .
Q. How can AI-driven synthesis optimization improve yield and purity?
- Methodological Answer : Implement Bayesian optimization algorithms to iteratively adjust reaction parameters (e.g., temperature, catalyst loading). Real-time FTIR monitoring of intermediate formation (e.g., pentanoyl amide coupling) enables closed-loop feedback, reducing byproduct formation .
Q. What role does stereochemistry play in receptor binding affinity?
- Methodological Answer : Perform molecular dynamics simulations (AMBER or CHARMM forcefields) to assess diastereomer-specific interactions with bile acid transporters (e.g., ASBT). Free energy perturbation calculations quantify ΔΔG values for (R)- vs (S)-configured side chains .
Data Contradiction Analysis
Q. How to address discrepancies in reported hydroxyl group pKa values?
- Methodological Answer : Use capillary electrophoresis with pH-dependent mobility shifts to measure exact pKa. Conflicting literature values (e.g., 3-OH vs 7-OH) may arise from solvent polarity effects; compare results in DMSO/water mixtures (10–90%) to isolate solvation impacts .
Q. Why do different studies report varying biological activity despite similar synthesis protocols?
- Methodological Answer : Analyze batch-to-batch purity via HRMS and 1H-NMR integration. Trace impurities (e.g., <0.5% unreacted pentanoyl intermediate) can antagonize target receptors, necessitating orthogonal purification (size exclusion + ion-exchange chromatography) .
Methodological Tables
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Stereochemical Purity | Chiral HPLC (Pirkle-type column) | Verify elution order with deuterated standards |
| Deuterium Retention | High-resolution Q-TOF MS | Monitor isotopic patterns at m/z 537.68 ± 0.01 |
| Log P Determination | Shake-flask + UV-Vis quantification | Account for deuterium’s hydrophobicity effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
